molecular formula C25H28N2O4 B11244269 N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide

Cat. No.: B11244269
M. Wt: 420.5 g/mol
InChI Key: PNYJRIYYEROZMR-UHFFFAOYSA-N
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Description

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide is a complex organic compound that features a unique combination of benzodioxepin and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like K2CO3 in DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or indoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole moiety is known for its biological activity, including antimicrobial and anticancer properties .

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. The combination of benzodioxepin and indole structures may offer unique pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, potentially inhibiting or activating specific pathways. The benzodioxepin structure may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Benzodioxepin derivatives: Compounds with similar benzodioxepin structures but different substituents.

Uniqueness

The uniqueness of N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoyl-1H-indol-1-yl)acetamide lies in its combined structure of benzodioxepin and indole moieties

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2-(2-methyl-3-propanoylindol-1-yl)acetamide

InChI

InChI=1S/C25H28N2O4/c1-4-21(28)25-17(3)27(20-9-6-5-8-19(20)25)15-24(29)26-14-18-13-23-22(12-16(18)2)30-10-7-11-31-23/h5-6,8-9,12-13H,4,7,10-11,14-15H2,1-3H3,(H,26,29)

InChI Key

PNYJRIYYEROZMR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(C2=CC=CC=C21)CC(=O)NCC3=CC4=C(C=C3C)OCCCO4)C

Origin of Product

United States

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